molecular formula C8H11NO2 B1211576 Dopamine CAS No. 51-61-6

Dopamine

Cat. No. B1211576
Key on ui cas rn: 51-61-6
M. Wt: 153.18 g/mol
InChI Key: VYFYYTLLBUKUHU-UHFFFAOYSA-N
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Patent
US04705757

Procedure details

To the sample solution (1.0 ml) were added 2.0 ml of 0.05M Bicine buffer solution (pH 7.0) containing 0.5M glycine, 0.1 ml of 0.1M DPE solution (ethanol solvent) and 0.1 ml of 0.08% (W/V) potassium ferricyanide solution in sequence. After allowing to stand for more than 30 minutes at 37° C., 100 μl of the reaction liquid were injected into HPLC apparatus. Conditions of HPLC were as follows: column; Ultrasphere-ODS (4.6φ×150 mm, Beckman), eluate; CH3CN--H2O (47.5:52.5 W/V), flow rate 1 ml/min. For the fluorescence detection, Shimazu FLD-I (excitation 300-400 nm, fluorescence 450-800 nm) was employed. Under these conditions, reversed-phase partition type column as mentioned above, norepinephrine, epinephrine and isoproterenol gave a single peak respectively. Although dopamine gave two peaks of an intensity ratio of 9:1, the determination was possible with either of them. The elution was completed within 12 minutes, and the lower limit of detection was 10 pg at S/N ratio of 2.
[Compound]
Name
solution
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O=C(O)CN([CH2:8][CH2:9][OH:10])CCO.N[CH2:13][C:14]([OH:16])=O.[CH3:17][C:18]#[N:19].O.[CH2:21](O)[CH3:22]>[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]>[NH2:19][CH2:18][CH2:17][C:21]1[CH:22]=[CH:8][C:9]([OH:10])=[C:14]([OH:16])[CH:13]=1 |f:5.6.7.8|

Inputs

Step One
Name
solution
Quantity
1 mL
Type
reactant
Smiles
Name
Quantity
2 mL
Type
reactant
Smiles
O=C(CN(CCO)CCO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand for more than 30 minutes at 37° C.
CUSTOM
Type
CUSTOM
Details
100 μl of the reaction liquid
CUSTOM
Type
CUSTOM
Details
Under these conditions, reversed-phase partition type column
CUSTOM
Type
CUSTOM
Details
gave a single peak respectively

Outcomes

Product
Name
Type
product
Smiles
NCCC1=CC(O)=C(O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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